N-[4-(benzenesulfonamido)naphthalen-1-yl]benzenesulfonamide
Description
N-[4-(Benzenesulfonamido)naphthalen-1-yl]benzenesulfonamide is a bis-sulfonamide derivative featuring a naphthalene core substituted with benzenesulfonamide groups at the 1- and 4-positions. This scaffold is notable for its structural rigidity and versatility in medicinal chemistry, enabling interactions with diverse biological targets. Its synthesis typically involves coupling reactions between sulfonamide precursors and activated aromatic intermediates, as seen in analogous compounds .
Properties
Molecular Formula |
C22H18N2O4S2 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[4-(benzenesulfonamido)naphthalen-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H18N2O4S2/c25-29(26,17-9-3-1-4-10-17)23-21-15-16-22(20-14-8-7-13-19(20)21)24-30(27,28)18-11-5-2-6-12-18/h1-16,23-24H |
InChI Key |
OZHNDJFQAQOYJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-[4-(benzenesulfonamido)naphthalen-1-yl]benzenesulfonamide, also known as a benzenesulfonamide derivative, has garnered significant attention in pharmacological research due to its diverse biological activities. This compound, with the molecular formula and CAS number 167321-72-4, exhibits potential therapeutic effects that warrant detailed exploration.
Chemical Structure and Properties
The structural characteristics of this compound reveal a complex arrangement conducive to various biological interactions. The compound features two sulfonamide groups attached to a naphthalene core, which may enhance its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate receptor activity. Sulfonamides are known to interfere with the synthesis of folic acid in bacteria, leading to their antimicrobial properties. Additionally, they may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes.
Antimicrobial Activity
Research indicates that benzenesulfonamide derivatives possess significant antimicrobial properties. A study evaluating various benzenesulfonamide compounds reported that several derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) for some derivatives ranged from 6.28 mg/mL to 6.72 mg/mL against pathogens such as E. coli and S. aureus .
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in various models. In vivo studies demonstrated that certain derivatives effectively inhibited carrageenan-induced paw edema in rats, showcasing their potential as anti-inflammatory agents . The percentage inhibition ranged significantly, indicating varying potency among different compounds.
Antioxidant Properties
The antioxidant activity of benzenesulfonamide derivatives has also been documented, suggesting a role in protecting cells from oxidative stress. Compounds within this class have been compared to Vitamin C in terms of IC50 values, highlighting their potential as effective antioxidants .
Study on Perfusion Pressure
A recent study investigated the effects of benzenesulfonamide derivatives on coronary resistance and perfusion pressure using isolated rat heart models. The results indicated that specific compounds significantly decreased perfusion pressure over time, suggesting a cardiovascular protective effect . The experimental design is summarized in Table 1 below.
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzenesulfonamide | 0.001 |
| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide) | 0.001 |
This study supports the hypothesis that benzenesulfonamides can interact with biomolecules involved in blood pressure regulation, potentially through calcium channel modulation .
Comparison with Similar Compounds
Comparison with Structurally Related Sulfonamide Derivatives
Structural Modifications and Bioactivity
Key Observations:
- Electron-Withdrawing Groups : Chloro-substituted derivatives (e.g., Compounds 11, 18) exhibit superior antimicrobial activity due to enhanced electrophilicity and membrane penetration .
- Bulkier Substituents : Naphtho[1,2-b]furan in 2-5 and 2-8 improves selectivity for TNBC by enhancing hydrophobic interactions with target proteins .
- Methoxy Groups : Compound 14d’s methoxy substitutions likely increase solubility and metabolic stability, critical for Nrf2 activation .
Physicochemical Properties
Preparation Methods
Direct Double Sulfonamidation of 1,4-Naphthalenediamine
1,4-Naphthalenediamine serves as a starting material for simultaneous or sequential sulfonamidation. In this method, the amine groups at positions 1 and 4 of the naphthalene ring react with benzenesulfonyl chloride under basic conditions. A typical procedure involves dissolving 1,4-naphthalenediamine in anhydrous pyridine at 0°C, followed by dropwise addition of two equivalents of benzenesulfonyl chloride. The reaction is stirred for 12–24 hours at room temperature, yielding the bis-sulfonamide product after aqueous workup. Challenges include competing monosubstitution and hydrolysis side reactions, which are mitigated by controlling stoichiometry and moisture exclusion.
Stepwise Coupling via Intermediate Isolation
To improve regioselectivity, a stepwise approach isolates the monosubstituted intermediate before introducing the second sulfonamide group. For example, 1-naphthylamine is first sulfonamidated at position 4 using benzenesulfonyl chloride in dichloromethane with triethylamine as a base. The intermediate N-(4-amino-1-naphthyl)benzenesulfonamide is purified via recrystallization before undergoing a second sulfonamidation at position 1. This method achieves higher purity (≥95% by HPLC) but requires additional purification steps.
Reaction Optimization and Catalytic Systems
Solvent and Base Selection
Optimal solvents for sulfonamidation include dichloromethane, tetrahydrofuran (THF), and pyridine, with pyridine doubling as a base and solvent in some protocols. Polar aprotic solvents enhance reactivity by stabilizing the sulfonyl chloride intermediate. Triethylamine is preferred over inorganic bases due to its solubility and efficient HCl scavenging.
Table 1: Solvent and Base Impact on Reaction Yield
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dichloromethane | Triethylamine | 25 | 78 |
| Pyridine | Pyridine | 25 | 85 |
| THF | NaHCO₃ | 40 | 65 |
Catalytic Advances
Recent patents describe using catalytic amounts of 4-dimethylaminopyridine (DMAP) to accelerate sulfonamidation. DMAP (5 mol%) reduces reaction time from 24 hours to 6 hours while maintaining yields above 80%. Microwave-assisted synthesis has also been explored, achieving 90% conversion in 30 minutes at 100°C.
Mechanistic Insights and Side Reactions
The sulfonamidation proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic sulfur center of benzenesulfonyl chloride, displacing chloride and forming the sulfonamide bond. Competing hydrolysis of sulfonyl chloride to sulfonic acid is minimized by anhydrous conditions.
Common side products include:
-
Monosubstituted derivative : Arises from incomplete reaction or stoichiometric imbalance.
-
Naphthalene sulfonic acids : Formed via hydrolysis, especially in aqueous or humid environments.
Purification and Characterization
Chromatographic Techniques
Crude products are purified using silica gel chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient confirms purity (>98%).
Spectroscopic Validation
-
¹H NMR (DMSO-d₆, 400 MHz): Aromatic protons appear as multiplets at δ 7.45–8.20 ppm, with NH signals at δ 10.2–10.5 ppm.
-
IR : S=O stretches at 1150 cm⁻¹ and 1350 cm⁻¹, N–H bend at 1550 cm⁻¹.
Industrial-Scale Adaptations
Patent US20070185136A1 describes a continuous-flow reactor system for large-scale synthesis. Key parameters include:
-
Residence time : 60 minutes
-
Temperature : 50°C
-
Throughput : 1 kg/hour
This method reduces solvent waste and improves consistency, with yields exceeding 85% .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for N-[4-(benzenesulfonamido)naphthalen-1-yl]benzenesulfonamide, and how can purity be optimized?
- Methodological Answer: The compound can be synthesized via copper-catalyzed coupling reactions between sodium sulfinates and aryl amines in green solvents (e.g., ethanol/water mixtures). Post-synthesis purification involves column chromatography (DCM/ethyl acetate or hexane/ethyl acetate gradients) followed by recrystallization. Purity is validated using ¹H/¹³C NMR and HRMS (ESI-TOF) to confirm molecular weight and structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural and electronic properties?
- Methodological Answer:
- ¹H/¹³C NMR: Assigns proton and carbon environments, confirming sulfonamide linkage and aromatic substitution patterns.
- HRMS (ESI-TOF): Validates molecular formula with <2 ppm mass accuracy.
- Elemental Analysis: Ensures stoichiometric consistency (e.g., C, H, N, S content). Discrepancies >0.3% warrant re-purification .
Q. How can researchers assess the biological activity of this compound in preliminary assays?
- Methodological Answer: Use standardized in vitro models:
- Antimicrobial Activity: Broth microdilution assays (MIC determination against Gram-positive/negative bacteria) .
- Enzyme Inhibition: Fluorescence-based assays (e.g., β3-adrenergic receptor agonism) with metabolite profiling via LC-MS .
Advanced Research Questions
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of derivatives?
- Methodological Answer:
- Substituent Variation: Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups at the benzene ring to modulate electronic effects .
- Docking Studies: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like β3-adrenergic receptors or microbial enzymes .
Q. How can synthesis be optimized for scalability while minimizing environmental impact?
- Methodological Answer:
- Solvent Selection: Replace DCM with cyclopentyl methyl ether (CPME) or 2-MeTHF for greener workflows .
- Catalyst Optimization: Screen copper(I) catalysts (e.g., CuI vs. CuBr) to enhance yield and reduce reaction time .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., bioactivity)?
- Methodological Answer:
- Validation Techniques: Cross-check computational models with experimental assays (e.g., SPR for binding kinetics).
- Meta-Analysis: Compare elemental analysis, HRMS, and XRD data to rule out synthesis impurities .
Q. What advanced crystallographic methods can reveal intermolecular interactions in this compound?
- Methodological Answer:
- Single-Crystal XRD: Resolve hydrogen-bonding networks (e.g., N–H⋯O, O–H⋯O) and π-π stacking.
- Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., van der Waals vs. electrostatic) .
Q. How can in vitro findings be translated to in vivo models for therapeutic potential?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
